An In-depth Technical Guide to 4-Fluoro-3-phenoxybenzoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 4-Fluoro-3-phenoxybenzoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-phenoxybenzoic acid is an aromatic carboxylic acid that has garnered significant attention in the fields of environmental science, toxicology, and drug discovery. Structurally, it is a diphenyl ether, a class of compounds known for their chemical stability and diverse biological activities. This molecule is most notably recognized as a major metabolite of several synthetic pyrethroid insecticides, such as cyfluthrin (B156107) and beta-cyfluthrin.[1][2] As such, its detection in biological and environmental samples serves as a key biomarker for exposure to these widely used pesticides. Beyond its role in toxicology, the unique arrangement of its functional groups—a carboxylic acid, a fluorine atom, and a phenoxy group—makes it an interesting scaffold for medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analysis, tailored for a scientific audience.
Chemical Structure and Properties
4-Fluoro-3-phenoxybenzoic acid is characterized by a benzoic acid core substituted with a fluorine atom at the 4-position and a phenoxy group at the 3-position.[3] This specific substitution pattern dictates its physicochemical properties and reactivity.
Key Structural Details:
-
Molecular Formula: C₁₃H₉FO₃[3]
-
Molecular Weight: 232.21 g/mol [3]
-
IUPAC Name: 4-fluoro-3-phenoxybenzoic acid[1]
-
CAS Number: 77279-89-1[3]
-
SMILES: C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)F[3]
-
InChI Key: VLXNXMTVRWIUJZ-UHFFFAOYSA-N[1]
A single-crystal X-ray diffraction study has provided detailed insights into the solid-state conformation of 4-Fluoro-3-phenoxybenzoic acid. The analysis revealed a monoclinic crystal system and a dihedral angle of 82.1(1)° between the two benzene (B151609) rings. In the crystal lattice, molecules form classic carboxylic acid dimers through intermolecular O—H···O hydrogen bonds. The packing is further stabilized by weaker C—H···O and C—H···F interactions, creating a sheet-like structure.
Physicochemical Properties
The physicochemical properties of 4-Fluoro-3-phenoxybenzoic acid are crucial for understanding its environmental fate, bioavailability, and suitability for various applications. The quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Melting Point | Not available | |
| Boiling Point | 351.1°C at 760 mmHg | [3] |
| Density | 1.313 g/cm³ | [3] |
| Water Solubility | 24,000 mg/L (at 20°C, pH 7) | [2] |
| logP (Octanol-Water Partition Coefficient) | 3.316 | [3] |
| pKa (strongest acidic) | 3.986 | |
| Polar Surface Area (PSA) | 46.53 Ų | |
| Flash Point | 166.2°C | [3] |
| Exact Mass | 232.05400 u | [3] |
Spectroscopic Data
Detailed experimental spectroscopic data for 4-Fluoro-3-phenoxybenzoic acid are not widely available in public databases. However, based on its structure, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy (Predicted):
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
-
Aromatic Protons: A complex series of multiplets between ~7.0 and 8.0 ppm. The protons on the fluorinated ring will show coupling to the ¹⁹F nucleus.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (-COOH): Expected in the range of 165-175 ppm.
-
Aromatic Carbons: Multiple signals between ~110 and 160 ppm. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. Other carbons in that ring will show smaller two- and three-bond C-F couplings.
FT-IR Spectroscopy (Predicted):
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C-O-C Stretch (Ether): Asymmetric and symmetric stretches in the 1200-1270 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
-
C-F Stretch: A strong band in the 1100-1250 cm⁻¹ region.
-
Aromatic C=C and C-H Stretches: Peaks in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.
Mass Spectrometry (Predicted Fragmentation): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 232. Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). Cleavage of the ether bond would also be a likely fragmentation pathway, leading to ions corresponding to the phenoxy and fluorobenzoyl moieties.
Experimental Protocols
Synthesis of 4-Fluoro-3-phenoxybenzoic Acid
A common and direct method for the synthesis of 4-Fluoro-3-phenoxybenzoic acid is the oxidation of its corresponding aldehyde, 4-fluoro-3-phenoxybenzaldehyde (B1330021), which is commercially available as a key intermediate for pyrethroid synthesis.[4][7]
Protocol: Oxidation of 4-Fluoro-3-phenoxybenzaldehyde
This protocol is a general method based on the oxidation of aromatic aldehydes to carboxylic acids.
Materials:
-
4-Fluoro-3-phenoxybenzaldehyde
-
Potassium permanganate (B83412) (KMnO₄) or another suitable oxidizing agent (e.g., Jones reagent, sodium chlorite)
-
Acetone (B3395972) or a suitable solvent mixture (e.g., t-butanol/water)
-
Sodium bisulfite (NaHSO₃) or oxalic acid
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution: Dissolve 4-fluoro-3-phenoxybenzaldehyde in a suitable solvent like acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Oxidation: Slowly add an aqueous solution of potassium permanganate to the stirred aldehyde solution. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate and by thin-layer chromatography (TLC). Continue heating at reflux until the reaction is complete.
-
Quenching: Cool the reaction mixture to room temperature. Destroy the excess permanganate and the manganese dioxide (MnO₂) byproduct by adding a saturated aqueous solution of sodium bisulfite or oxalic acid until the mixture becomes colorless.
-
Acidification: Acidify the mixture to a pH of ~1-2 with concentrated HCl to protonate the carboxylate and precipitate the crude 4-fluoro-3-phenoxybenzoic acid.
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
A workflow for this synthesis is depicted below.
Analytical Methodology
The quantification of 4-Fluoro-3-phenoxybenzoic acid, especially at trace levels in complex matrices like food or biological samples, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: UHPLC-MS/MS Analysis in Tea Samples
This protocol is adapted from a validated method for the determination of pyrethroid metabolites in tea.[8]
1. Sample Preparation (Modified QuEChERS):
-
Homogenization: Weigh 2.0 g of a homogenized tea sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of water and vortex for 1 minute. Let it stand for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile (B52724), vortex vigorously for 1 minute. Add a salt packet (e.g., containing MgSO₄ and NaCl) and vortex again for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 8000 rpm) for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of adsorbents (e.g., florisil, octadecylsilane, and graphitized carbon black) to remove interfering matrix components.
-
Final Preparation: Vortex for 1 minute and centrifuge. Take the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for analysis.
2. UHPLC-MS/MS Conditions:
-
UHPLC Column: A C18 reversed-phase column (e.g., Kinetex C18).[8]
-
Mobile Phase: A gradient elution using water (A) and methanol (B129727) or acetonitrile (B), both typically containing a small amount of acid (e.g., 0.1% formic acid) to ensure protonation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 231.1. Product ions would be generated by collision-induced dissociation (CID) of the precursor ion.
A diagram of the analytical workflow is shown below.
Biological Significance and Signaling Pathways
The primary relevance of 4-Fluoro-3-phenoxybenzoic acid in a biological context is its role as a metabolite of pyrethroid insecticides. Pyrethroids are neurotoxicants that act by prolonging the opening of voltage-gated sodium channels in neurons, leading to repetitive nerve firing, paralysis, and death in insects.[3]
In mammals, pyrethroids are rapidly metabolized through ester hydrolysis and oxidation. The ester linkage is cleaved, yielding a carboxylic acid and an alcohol. For pyrethroids like cyfluthrin, this hydrolysis, followed by oxidation of the resulting alcohol, leads to the formation of 4-Fluoro-3-phenoxybenzoic acid, which is then excreted in the urine.[9][10] Therefore, the presence of this compound in urine is a direct indicator of exposure to the parent insecticide. While the parent pyrethroids are known neurotoxins, some studies have also investigated the potential endocrine-disrupting effects of their metabolites, though the activity of 4-Fluoro-3-phenoxybenzoic acid in this regard is not as pronounced as some other metabolites.
The logical relationship from parent insecticide to biological effect and metabolism is illustrated in the following diagram.
Conclusion
4-Fluoro-3-phenoxybenzoic acid is a molecule of significant interest due to its dual identity as a key biomarker for pesticide exposure and a versatile chemical building block. Its well-defined structure and physicochemical properties, characterized by moderate lipophilicity and high water solubility, govern its behavior in biological and environmental systems. While detailed experimental spectroscopic data remain sparse in the public domain, its structure allows for reliable prediction of its spectral characteristics. The straightforward synthesis from its corresponding aldehyde and the availability of sensitive analytical methods like LC-MS/MS facilitate its study and monitoring. For researchers in drug development and toxicology, a thorough understanding of this compound's properties is essential for assessing human exposure to pyrethroids and for exploring its potential as a scaffold in the design of new bioactive molecules.
References
- 1. 4-Fluoro-3-phenoxybenzoic acid | C13H9FO3 | CID 157032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-fluoro-3-phenoxybenzoic acid [sitem.herts.ac.uk]
- 3. 4-Fluoro-3-phenoxybenzoic acid (77279-89-1) for sale [vulcanchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-FLUORO-3-HYDROXYBENZOIC ACID | 51446-31-2 [chemicalbook.com]
- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
